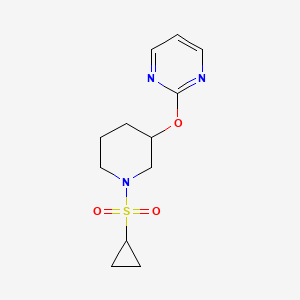
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a versatile chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrimidine ring with a piperidine moiety, making it a valuable target for synthetic and pharmacological studies.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been used in the design of drugs targeting various diseases . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
In the case of the aforementioned piperidine derivatives, they likely interact with their targets (alk and ros1) to inhibit their activity . This inhibition could lead to a decrease in the proliferation of cancer cells.
Biochemical Pathways
Given the potential targets (alk and ros1), it can be inferred that the compound may affect pathways related to cell growth and proliferation .
Result of Action
If the compound acts as an inhibitor of alk and ros1, it could potentially lead to a reduction in cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced through sulfonylation reactions using cyclopropylsulfonyl chloride and suitable bases.
Coupling with Pyrimidine: The final step involves the coupling of the piperidine derivative with a pyrimidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Piperidine Derivatives: Various piperidine-based compounds with different substituents and functional groups.
Uniqueness
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its specific combination of a cyclopropylsulfonyl group and a piperidine ring attached to a pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-19(17,11-4-5-11)15-8-1-3-10(9-15)18-12-13-6-2-7-14-12/h2,6-7,10-11H,1,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSALONPPHFGBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate](/img/structure/B2909230.png)
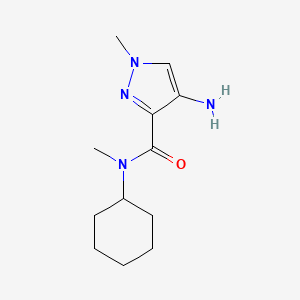
![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2909232.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)
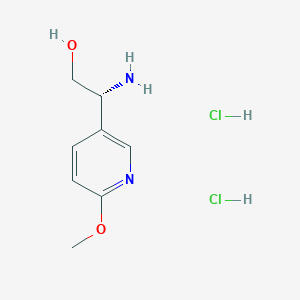

![3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2909239.png)
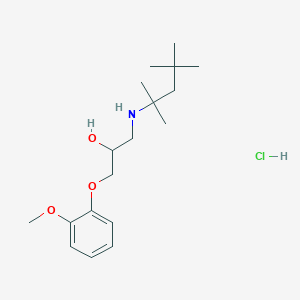
![2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2909241.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/new.no-structure.jpg)
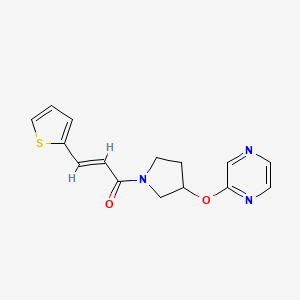
![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)
![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)
